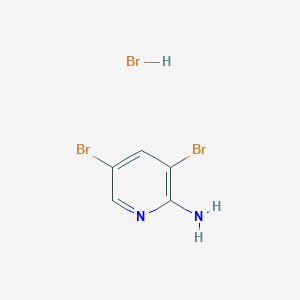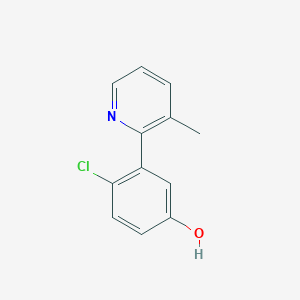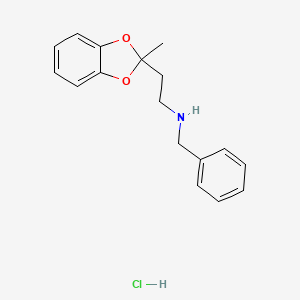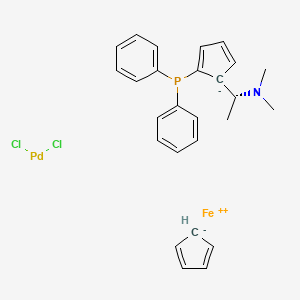
2-Amino-3,5-dibromopyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5-dibromopyridine hydrobromide is a chemical compound with the molecular formula C5H4Br2N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its use in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromopyridine hydrobromide typically involves the bromination of 2-aminopyridine. The process begins with the dissolution of 2-aminopyridine in acetic acid, followed by the addition of bromine. The reaction is carried out under controlled temperatures to ensure the selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3,5-dibromopyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under suitable conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2-Amino-3,5-dibromopyridine with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-3,5-dibromopyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds. .
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5-dibromopyridine hydrobromide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The bromine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
- 2-Amino-5-bromopyridine
- 2-Amino-3,5-dichloropyridine
- 2-Amino-3,5-difluoropyridine
Comparison: 2-Amino-3,5-dibromopyridine hydrobromide is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H5Br3N2 |
|---|---|
Peso molecular |
332.82 g/mol |
Nombre IUPAC |
3,5-dibromopyridin-2-amine;hydrobromide |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H |
Clave InChI |
DJRMDMSVBJNVQG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)




![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)


![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

